![molecular formula C22H19N5O2 B2508548 8-(2,3-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923421-68-5](/img/structure/B2508548.png)
8-(2,3-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 8-(2,3-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of imidazo[2,1-f]purine, which is a heterocyclic aromatic organic compound. This class of compounds is known for its diverse range of biological activities and is often explored for potential therapeutic applications, such as acting as adenosine receptor antagonists .
Synthesis Analysis
The synthesis of imidazo[2,1-f]purine derivatives typically involves novel routes to imidazoles as intermediates, which are then used to prepare purines through standard procedures. One such novel route has been developed, demonstrating that these imidazole derivatives can be valuable intermediates for the synthesis of purines . Additionally, the synthesis of related structures has been explored to improve potency and hydrophilicity, which involves substitutions at various positions on the purine core .
Molecular Structure Analysis
The molecular structure of imidazo[2,1-f]purine derivatives is characterized by the presence of a purine core with various substitutions that can significantly affect the compound's binding disposition and biological activity. X-ray crystallography has been used to determine the coplanar conformations of purine and appended rings in similar compounds, which is crucial for understanding their interaction with biological targets .
Chemical Reactions Analysis
Imidazo[2,1-f]purine derivatives can undergo various chemical reactions, including intramolecular alkylation, to yield new compounds with different alkyl or phenyl groups attached to the purine core . These reactions are essential for creating a diverse library of compounds for biological evaluation and potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-f]purine derivatives, such as their acid-base properties, are important for their interaction with biological systems. The dissociation constant (pKa) of these compounds can be determined experimentally and computationally, providing insights into their behavior in different pH environments . Furthermore, the lipophilicity and metabolic stability of these compounds are evaluated to predict their pharmacokinetic profiles, which is crucial for drug development .
Scientific Research Applications
Chromatography and Analytical Techniques
The complex compound 8-(2,3-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, similar to linagliptin, has been subjected to High-Performance Thin-Layer Chromatography (HPTLC) for analytical purposes. The development of a validated stability-indicating HPTLC method allows for effective determination of similar compounds and their possible degradation products in tablet dosage forms, supporting the suitability of the proposed analytical method under different stress conditions, such as temperature, light, oxidizing agents, and a wide range of pH values (Rode & Tajne, 2021).
Synthesis and Application in Medicinal Chemistry
The compound's structure, sharing a resemblance with hydantoin and imidazo structures, indicates its potential role in medicinal chemistry. Hydantoin derivatives are recognized as a preferred scaffold in medicinal chemistry due to their diverse biological and pharmacological activities in therapeutic and agrochemical applications. They are also crucial in the chemical or enzymatic synthesis of non-natural amino acids and their conjugates with potential medical applications. The synthesis of hydantoin, including reactions like the Bucherer-Bergs reaction, offers efficient methods for preparing important natural products and new organic compounds as potential therapeutics (Shaikh et al., 2023).
Additionally, the compound's relation to imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines, which are recognized as ring-expanded purines, indicates their potential in synthetic biology. These structures are being explored for unnatural base pairs beyond standard Watson-Crick base pairs, showing promise due to their shape complementarity, stacking ability, and non-canonical hydrogen-bonding patterns, which could lead to new advances in synthetic biology (Saito-Tarashima & Minakawa, 2018).
properties
IUPAC Name |
6-(2,3-dimethylphenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-13-8-7-11-16(14(13)2)27-17(15-9-5-4-6-10-15)12-26-18-19(23-21(26)27)25(3)22(29)24-20(18)28/h4-12H,1-3H3,(H,24,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOBMYXEFCDNNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.